2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-difluorobenzamide with an appropriate pyrimidine derivative under acidic or basic conditions to form an intermediate.
Acylation: The intermediate is then subjected to acylation using suitable acylating agents to introduce the sulfonamide group.
Thioetherification: Finally, the compound undergoes thioetherification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A precursor in the synthesis of the target compound.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine-based compound with similar synthetic routes.
Diflubenzuron: A related compound used as an insecticide, featuring a similar benzoylurea structure.
Uniqueness
2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both difluoro and pyrimidinylmethyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,6-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2S/c1-8-5-9(16-7-15-8)6-17-20(18,19)12-10(13)3-2-4-11(12)14/h2-5,7,17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCHCIDWPKJWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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